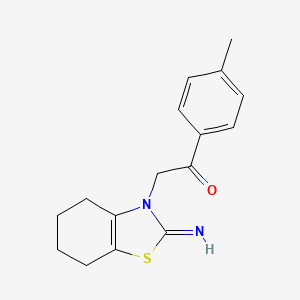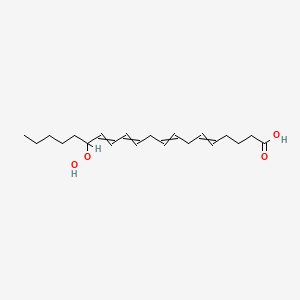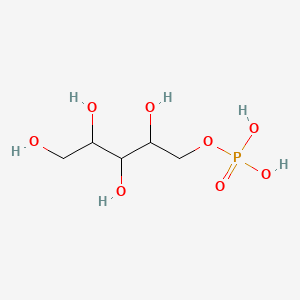
acide cantharidique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cantharidic acid is a chemical compound known for its role as a selective inhibitor of protein phosphatase 2 and protein phosphatase 1. It is the hydrolysis product of cantharidin, a compound derived from blister beetles. Cantharidic acid has a molecular formula of C10H14O5 and a molar mass of 214.217 g/mol .
Applications De Recherche Scientifique
Cantharidic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving protein phosphatases and cellular signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
Cantharidic acid is a selective inhibitor of Protein Phosphatase 2 (PP2A) and Protein Phosphatase 1 (PP1) . These proteins play a crucial role in many cellular processes, including cell growth, differentiation, mitotic cycle, and stress response .
Mode of Action
Cantharidic acid interacts with its targets (PP2A and PP1) by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to various cellular changes .
Biochemical Pathways
The inhibition of PP2A and PP1 by cantharidic acid affects multiple biochemical pathways. It has been found to induce apoptosis, inhibit proliferation, block invasion/metastasis, and affect angiogenesis . It also influences transcriptional regulation and fatty acid metabolism .
Pharmacokinetics
Cantharidic acid is rapidly absorbed and reaches a higher concentration within 15 minutes to 2 hours after dosing in the kidney, liver, tumor, stomach, intestines, heart, and lung . Its clinical application is restricted due to its high toxicity, particularly towards the liver .
Result of Action
The molecular and cellular effects of cantharidic acid’s action are diverse. It has been shown to inhibit tumor growth by integrating multiple pathway networks in hepatocellular carcinoma . It also induces apoptosis and autophagy in hepatocytes . In addition, it can cause turbid swelling of cardiomyocytes and myocardial hemorrhage .
Action Environment
The action of cantharidic acid can be influenced by environmental factors. For example, the pH value can affect the stability of cantharidic acid, with its content gradually decreasing as the pH value rises . Furthermore, nanoparticle-based drug delivery systems have been explored to overcome the limitations of cantharidic acid derivatives .
Analyse Biochimique
Biochemical Properties
(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to bind with specific dehydrogenases, altering their catalytic efficiency. Additionally, it interacts with transport proteins, facilitating its movement across cellular membranes. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and binding pockets of proteins .
Cellular Effects
The effects of (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid on various cell types are profound. It influences cell signaling pathways, particularly those involved in metabolic regulation and stress responses. For example, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. Furthermore, it impacts gene expression by interacting with transcription factors and influencing their binding to DNA. This results in changes in the expression levels of genes involved in cellular metabolism and stress response .
Molecular Mechanism
At the molecular level, (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function. It also influences gene expression by interacting with transcription factors, altering their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of stress response genes and metabolic enzymes. These changes are indicative of the compound’s impact on cellular homeostasis and its potential for inducing cellular adaptation .
Dosage Effects in Animal Models
The effects of (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and stress response mechanisms. At high doses, it can induce toxic effects, such as oxidative stress and cellular apoptosis. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid is involved in several metabolic pathways. It interacts with key metabolic enzymes, such as dehydrogenases and kinases, influencing their activity and the overall metabolic flux. The compound can also affect metabolite levels, leading to changes in cellular energy balance and redox states. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation are influenced by its chemical properties, such as hydrophobicity and charge .
Subcellular Localization
The subcellular localization of (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, ensuring its proper function and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cantharidic acid can be synthesized through the hydrolysis of cantharidin. The process involves the ring-opening of cantharidin’s five-membered carboxylic anhydride ring, resulting in the formation of cantharidic acid .
Industrial Production Methods
Industrial production methods for cantharidic acid are not well-documented in the literature. the synthesis typically involves chemical reactions under controlled conditions to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cantharidic acid undergoes various chemical reactions, including:
Oxidation: Cantharidic acid can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in cantharidic acid.
Substitution: Substitution reactions can occur at specific sites on the cantharidic acid molecule.
Common Reagents and Conditions
Common reagents used in reactions involving cantharidic acid include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving cantharidic acid depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of cantharidic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cantharidin: The parent compound of cantharidic acid, known for its toxic properties and use in traditional medicine.
Norcantharidin: A demethylated derivative of cantharidin with potential anticancer activities.
Uniqueness
Cantharidic acid is unique due to its selective inhibition of protein phosphatase 2 and protein phosphatase 1, which distinguishes it from other similar compounds. Its ability to induce apoptosis through specific signaling pathways makes it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
28874-45-5 |
|---|---|
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |
Clé InChI |
NMTNUQBORQILRK-OBDNUKKESA-N |
SMILES |
CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |
SMILES isomérique |
C[C@@]1(C2CCC([C@@]1(C)C(=O)O)O2)C(=O)O |
SMILES canonique |
CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |
Pictogrammes |
Irritant |
Synonymes |
cantharidic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2-Hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl)amino]propanoic acid](/img/structure/B1216635.png)







